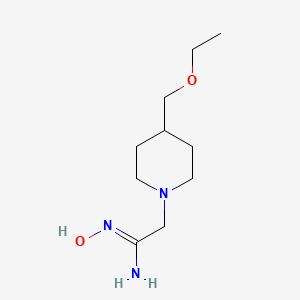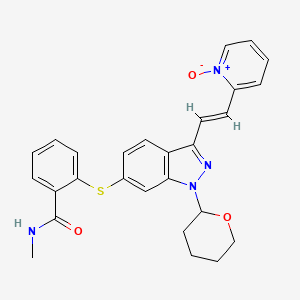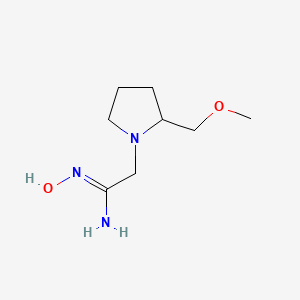
Epi-Lacosamide-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epi-Lacosamide-d3 is a stable isotope-labeled analogue of Epi-Lacosamide, which is an impurity of Lacosamide. Lacosamide is a third-generation antiepileptic drug used for the treatment of partial-onset seizures and diabetic neuropathic pain . This compound is primarily used in analytical method development, method validation, and quality control applications .
Preparation Methods
The preparation of Epi-Lacosamide-d3 involves the synthesis of Lacosamide followed by the introduction of deuterium atoms. The synthetic route typically involves the following steps:
Chemical Reactions Analysis
Epi-Lacosamide-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Scientific Research Applications
Epi-Lacosamide-d3 has several scientific research applications:
Analytical Chemistry: It is used as an internal standard in ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for the quantification of Lacosamide and its metabolites.
Pharmacokinetics: It helps in studying the pharmacokinetic profiles of Lacosamide in various biological matrices.
Drug-Drug Interaction Studies: This compound is used to investigate potential drug-drug interactions involving Lacosamide.
Quality Control: It is employed in quality control processes for the commercial production of Lacosamide.
Mechanism of Action
Epi-Lacosamide-d3, like Lacosamide, stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing by enhancing the slow inactivation of sodium channels . This mechanism results in the stabilization of hyperexcitable neuronal membranes, inhibition of neuronal firing, and reduction in long-term channel availability without affecting physiological function .
Comparison with Similar Compounds
Epi-Lacosamide-d3 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. Similar compounds include:
Lacosamide: The parent compound used for the treatment of partial-onset seizures.
O-Desmethyl-Lacosamide: A metabolite of Lacosamide used in pharmacokinetic studies.
Other Deuterated Analogues: Various deuterated analogues of antiepileptic drugs used for similar analytical purposes.
This compound stands out due to its specific use in analytical method development and validation, providing enhanced accuracy and precision in quantification studies.
Properties
Molecular Formula |
C13H18N2O3 |
|---|---|
Molecular Weight |
253.31 g/mol |
IUPAC Name |
(2S)-2-acetamido-N-benzyl-3-(trideuteriomethoxy)propanamide |
InChI |
InChI=1S/C13H18N2O3/c1-10(16)15-12(9-18-2)13(17)14-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,17)(H,15,16)/t12-/m0/s1/i2D3 |
InChI Key |
VPPJLAIAVCUEMN-QLQUODACSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC[C@@H](C(=O)NCC1=CC=CC=C1)NC(=O)C |
Canonical SMILES |
CC(=O)NC(COC)C(=O)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


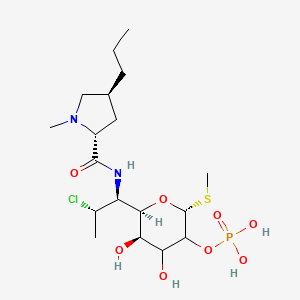
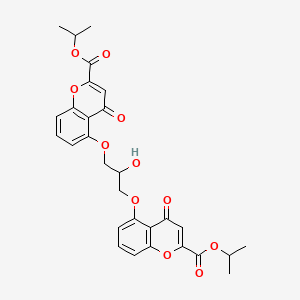
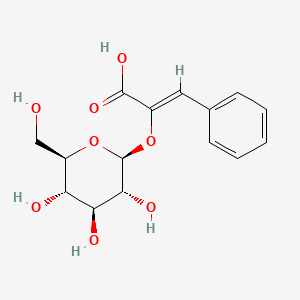


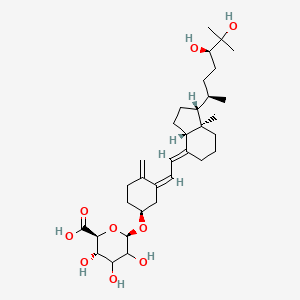
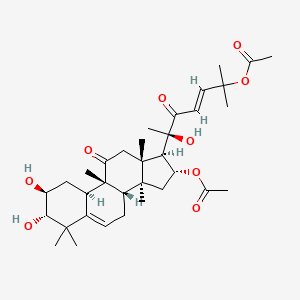
![1-[(4R,5R)-N2-(10,12-Dimethyl-1-oxotetradecyl)-4-hydroxy-5-(phenylthio)-L-ornithine]-pneumocandin B0](/img/structure/B13431231.png)


